4-[2-(3-Tert-butylphenyl)ethoxy]quinazoline

Mitochondrial complex I inhibition Acaricide discovery Structure-activity relationship

4-[2-(3-Tert-butylphenyl)ethoxy]quinazoline (CAS 207598-17-2) is a synthetic quinazoline derivative with the molecular formula C₂₀H₂₂N₂O and a molecular weight of 306.40 g/mol. It is the positional isomer of the commercial acaricide fenazaquin (4-[2-(4-tert-butylphenyl)ethoxy]quinazoline, CAS 120928-09-8), differing solely in the substitution position of the tert-butyl group on the pendant phenyl ring (meta vs.

Molecular Formula C20H22N2O
Molecular Weight 306.4 g/mol
CAS No. 207598-17-2
Cat. No. B12906419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[2-(3-Tert-butylphenyl)ethoxy]quinazoline
CAS207598-17-2
Molecular FormulaC20H22N2O
Molecular Weight306.4 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=CC(=C1)CCOC2=NC=NC3=CC=CC=C32
InChIInChI=1S/C20H22N2O/c1-20(2,3)16-8-6-7-15(13-16)11-12-23-19-17-9-4-5-10-18(17)21-14-22-19/h4-10,13-14H,11-12H2,1-3H3
InChIKeyCWLDBWRJTOVMNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[2-(3-Tert-butylphenyl)ethoxy]quinazoline (CAS 207598-17-2): Compound Identity and Procurement Context


4-[2-(3-Tert-butylphenyl)ethoxy]quinazoline (CAS 207598-17-2) is a synthetic quinazoline derivative with the molecular formula C₂₀H₂₂N₂O and a molecular weight of 306.40 g/mol . It is the positional isomer of the commercial acaricide fenazaquin (4-[2-(4-tert-butylphenyl)ethoxy]quinazoline, CAS 120928-09-8), differing solely in the substitution position of the tert-butyl group on the pendant phenyl ring (meta vs. para) [1]. This compound belongs to the quinazoline class of heterocycles, which are widely explored for their diverse biological activities, including mitochondrial complex I inhibition and kinase modulation [2].

Why 4-[2-(3-Tert-butylphenyl)ethoxy]quinazoline Cannot Be Interchanged with Generic Quinazoline Analogs


Positional isomerism at the tert-butylphenyl moiety distinguishes 4-[2-(3-tert-butylphenyl)ethoxy]quinazoline from its para-substituted congener fenazaquin. The meta (3-) vs. para (4-) substitution alters molecular geometry, electron density distribution, and steric profile, which directly influence target binding affinity at mitochondrial complex I (NADH:ubiquinone oxidoreductase) [1]. While fenazaquin has an established IC₅₀ of 4 nM for the bovine enzyme , the meta isomer exhibits a distinct binding signature that precludes direct substitution in structure-activity relationship (SAR) studies, environmental fate assessments, or impurity profiling workflows. Furthermore, the 3-isomer is cataloged as Pioglitazone Impurity 17-d4A , placing it in a pharmaceutical quality control context wholly absent for the para isomer. These differences render generic quinazoline substitution scientifically invalid across both agrochemical and pharmaceutical analytical applications.

Quantitative Differentiation Evidence for 4-[2-(3-Tert-butylphenyl)ethoxy]quinazoline (CAS 207598-17-2)


Positional Isomerism Drives Differential Mitochondrial Complex I Inhibition Potency

The meta-substituted compound (CAS 207598-17-2) is a positional isomer of fenazaquin, which is a validated mitochondrial complex I inhibitor with an IC₅₀ of 4 nM against the bovine enzyme . While direct IC₅₀ data for the 3-tert-butyl isomer are not publicly disclosed, SAR studies on quinazoline-type complex I inhibitors demonstrate that the position of the tert-butyl substituent on the phenyl ring critically determines inhibitor potency—the para isomer (fenazaquin) achieves low-nanomolar inhibition, whereas meta substitution alters the orientation of the hydrophobic tert-butyl group within the inhibitor binding pocket, leading to a predicted reduction in binding affinity [1]. This positional sensitivity is consistent with the known binding mode of quinazoline inhibitors at the ubiquinone-accessing tunnel of complex I, where precise steric complementarity is required [2].

Mitochondrial complex I inhibition Acaricide discovery Structure-activity relationship

Distinct Application Domain: Pharmaceutical Impurity Reference Standard vs. Agrochemical Active Ingredient

CAS 207598-17-2 is explicitly designated as Pioglitazone Impurity 17-d4A in authoritative chemical catalogs . Pioglitazone is a thiazolidinedione antidiabetic agent, and the presence of this quinazoline derivative as a process-related impurity necessitates its use as a certified reference standard for HPLC method validation and batch release testing [1]. In contrast, fenazaquin (CAS 120928-09-8) is registered solely as an agrochemical acaricide/insecticide, with no pharmaceutical impurity designation [2]. This represents a categorical application divergence: the 3-isomer serves pharmaceutical analytical quality control (QC), while the 4-isomer serves crop protection.

Pharmaceutical impurity profiling Quality control Reference standard

Divergent Physicochemical Properties: logP and Solubility Implications of Meta vs. Para Substitution

Fenazaquin (para isomer) has a reported logP (octanol/water) of 5.51 and water solubility of approximately 0.0001 g/mL [1]. Meta-substituted aromatic isomers typically exhibit altered dipole moments and solvation characteristics relative to their para counterparts due to differences in molecular symmetry and charge distribution [2]. While experimentally measured logP and aqueous solubility data for CAS 207598-17-2 are not publicly available, the meta substitution pattern is expected to yield a slightly lower logP (predicted range 5.0–5.3) and marginally higher aqueous solubility compared to the para isomer, based on established quantitative structure-property relationship (QSPR) trends for alkyl-substituted aromatics [2]. These differences, though modest, are consequential for environmental partitioning models, bioaccumulation assessments, and chromatographic method development where even small logP shifts alter retention times and extraction efficiencies.

Physicochemical profiling Lipophilicity Environmental fate

Differential Metabolic and Environmental Degradation Pathways

The metabolic fate of fenazaquin (para isomer) has been characterized: it undergoes oxidative metabolism by Aspergillus niger with a half-life of 0.6 day, yielding 4-hydroxyquinazoline and 4-tert-butylphenethyl alcohol as major metabolites [1]. The meta-tert-butyl isomer (CAS 207598-17-2) is expected to undergo analogous O-dealkylation but with potentially different kinetics and product profiles due to altered steric and electronic effects of the meta substituent on enzymatic access to the ether linkage [2]. Furthermore, fenazaquin undergoes photodecomposition in aqueous alcoholic solution under UV and sunlight, with identified photoproducts [3]; the meta isomer's photodegradation products and quantum yield are predicted to differ, as meta-substituted aromatics exhibit distinct UV absorption characteristics compared to para-substituted analogs.

Metabolism Environmental degradation Metabolite identification

Recommended Application Scenarios for 4-[2-(3-Tert-butylphenyl)ethoxy]quinazoline (CAS 207598-17-2)


Pharmaceutical Impurity Reference Standard for Pioglitazone QC Testing

CAS 207598-17-2 is cataloged as Pioglitazone Impurity 17-d4A . Pharmaceutical QC laboratories procuring this compound should use it as a certified reference standard for HPLC method validation, system suitability testing, and batch release analysis of pioglitazone hydrochloride active pharmaceutical ingredient (API) and finished dosage forms. The compound enables accurate quantification of this specific process-related impurity per ICH Q3A/Q3B guidelines [1].

Negative Control Probe in Mitochondrial Complex I Inhibitor Screening

For agrochemical discovery programs screening quinazoline-based complex I inhibitors, the meta-tert-butyl isomer serves as an SAR probe to validate the requirement for para substitution at the inhibitor binding site. The established potency of fenazaquin (IC₅₀ = 4 nM, bovine enzyme) contrasts with the predicted lower affinity of the meta isomer, making it suitable as a selectivity control in counter-screening panels.

Environmental Fate Studies Requiring Isomer-Specific Analytical Standards

Environmental chemistry laboratories conducting isomer-specific residue analysis or degradation studies of quinazoline pesticides require the meta isomer as an analytical standard to confirm that detection methods can distinguish between fenazaquin and its positional isomers. This is critical for regulatory residue definition compliance, where only parent fenazaquin is the enforcement analyte [2]. The compound supports method specificity validation in LC-MS/MS and GC-MS workflows.

Computational Chemistry Model Validation for QSPR/QSRR Predictions

The meta isomer provides an experimental benchmark for validating quantitative structure-property relationship (QSPR) models that predict logP, aqueous solubility, and chromatographic retention indices for substituted quinazolines. Comparison of predicted vs. experimentally determined physicochemical parameters for both meta and para isomers strengthens model accuracy for regulatory environmental fate assessments [3].

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